3-Cyclopropylideneheptan-2-one
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Overview
Description
3-Cyclopropylideneheptan-2-one is an organic compound characterized by a cyclopropylidene group attached to a heptan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropylideneheptan-2-one typically involves the reaction of cyclopropylidene derivatives with heptan-2-one precursors. One common method includes the use of cyclopropylidene bromide and heptan-2-one in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and is typically performed at low temperatures to control the reactivity of the cyclopropylidene group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropylideneheptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropylideneheptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropylideneheptan-2-one involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylidene group can form covalent bonds with active sites, leading to inhibition or activation of enzymatic activity. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different backbones.
Heptan-2-one derivatives: Compounds with similar heptan-2-one backbones but different substituents.
Uniqueness
3-Cyclopropylideneheptan-2-one is unique due to the presence of both cyclopropylidene and heptan-2-one moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
65234-90-4 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-cyclopropylideneheptan-2-one |
InChI |
InChI=1S/C10H16O/c1-3-4-5-10(8(2)11)9-6-7-9/h3-7H2,1-2H3 |
InChI Key |
PLDAJQPOSXMVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C1CC1)C(=O)C |
Origin of Product |
United States |
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